molecular formula C19H18ClN3O5 B11392193 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide

Cat. No.: B11392193
M. Wt: 403.8 g/mol
InChI Key: DNJLLFUNRRKPGG-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide is a chemical compound with the following properties:

    Molecular Formula: CHClNO

    Molecular Weight: 0 g/mol (exact mass)

    CAS Number: 73571-91-2

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves the following steps:

    Oxadiazole Formation: Start with 4-chlorobenzoyl chloride and react it with hydroxylamine hydrochloride to form the corresponding oxadiazole ring.

    Methylation: Introduce the methyl group at the 2-position of the oxadiazole ring using appropriate reagents.

    Trimethoxylation: Finally, react the methylated oxadiazole with trimethoxybenzoyl chloride to attach the three methoxy groups.

Reaction Conditions::

    Oxadiazole Formation: Typically carried out in anhydrous solvent (e.g., dichloromethane) with base (such as triethylamine) at room temperature.

    Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

    Trimethoxylation: The reaction is performed in a solvent like acetonitrile or dimethylformamide (DMF) with a base (e.g., sodium hydride).

Industrial Production:: The industrial-scale production of this compound involves optimization of the synthetic steps, purification, and scalability.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions due to the presence of the phenyl ring.

    Substitution: Substitution reactions can occur at the chlorophenyl group.

    Reduction: Reduction of the nitro group is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Substitution: Alkylating agents (e.g., alkyl halides) for substitution reactions.

    Reduction: Reducing agents such as hydrogen gas (H) with a catalyst (e.g., palladium on carbon).

Major Products::
  • Oxidation: Formation of an oxadiazole oxide.
  • Substitution: Various derivatives with modified substituents.
  • Reduction: Amines or hydroxylamines.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

    Biological Studies: Used as a probe to study biological pathways.

    Material Science: Explored for its material properties.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural features but differ in substituents and functional groups.

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H18ClN3O5/c1-25-14-9-16(27-3)15(26-2)8-13(14)19(24)21-10-17-22-18(23-28-17)11-4-6-12(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,24)

InChI Key

DNJLLFUNRRKPGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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